
N-(1-Naphthylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthylacetyl)piperazine, also known as NAP, is a novel compound that has been extensively studied for its potential therapeutic applications. NAP belongs to the class of compounds known as piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The exact mechanism of action of N-(1-Naphthylacetyl)piperazine is not fully understood, but it is thought to act through multiple pathways. N-(1-Naphthylacetyl)piperazine has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. N-(1-Naphthylacetyl)piperazine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. N-(1-Naphthylacetyl)piperazine has also been shown to inhibit the JNK pathway, which is involved in apoptosis.
生化学的および生理学的効果
N-(1-Naphthylacetyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and growth. N-(1-Naphthylacetyl)piperazine has also been shown to reduce oxidative stress and inflammation, which are involved in various disease conditions. In addition, N-(1-Naphthylacetyl)piperazine has been shown to improve mitochondrial function and reduce apoptosis.
実験室実験の利点と制限
N-(1-Naphthylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. N-(1-Naphthylacetyl)piperazine has also been shown to be safe and well-tolerated in animal studies. However, there are some limitations to using N-(1-Naphthylacetyl)piperazine in lab experiments. The exact mechanism of action of N-(1-Naphthylacetyl)piperazine is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-(1-Naphthylacetyl)piperazine. One area of research is to further investigate the mechanism of action of N-(1-Naphthylacetyl)piperazine and its effects on various disease conditions. Another area of research is to develop more potent and selective analogs of N-(1-Naphthylacetyl)piperazine with improved pharmacological properties. In addition, more research is needed to determine the safety and efficacy of N-(1-Naphthylacetyl)piperazine in humans, and to develop novel therapeutic applications for N-(1-Naphthylacetyl)piperazine in various disease conditions.
Conclusion:
In conclusion, N-(1-Naphthylacetyl)piperazine is a novel compound with potential therapeutic applications in various disease conditions. It has been extensively studied for its neuroprotective, anti-inflammatory, and anti-cancer properties. N-(1-Naphthylacetyl)piperazine has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in humans. There are several future directions for research on N-(1-Naphthylacetyl)piperazine, including further investigation of its mechanism of action and development of more potent and selective analogs.
合成法
The synthesis of N-(1-Naphthylacetyl)piperazine involves the reaction of 1-naphthylacetic acid with piperazine in the presence of a coupling reagent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed by NMR and mass spectrometry.
科学的研究の応用
N-(1-Naphthylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. N-(1-Naphthylacetyl)piperazine has been studied in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury, where it has been shown to improve cognitive function and reduce neuronal damage. N-(1-Naphthylacetyl)piperazine has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(1-Naphthylacetyl)piperazine has been shown to have anti-cancer properties, where it inhibits the growth of cancer cells and induces apoptosis.
特性
CAS番号 |
115043-25-9 |
|---|---|
製品名 |
N-(1-Naphthylacetyl)piperazine |
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC名 |
2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H |
InChIキー |
FZTHQFULUIGZST-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
正規SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
同義語 |
DQ 2777 DQ-2777 N-(1-naphthylacetyl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



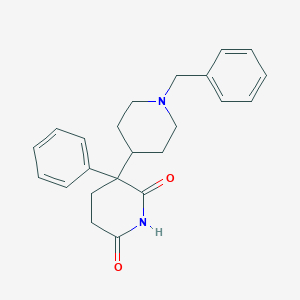
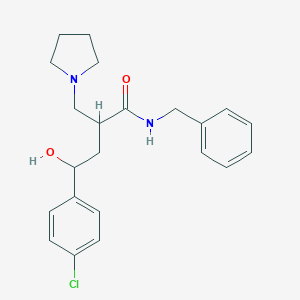
![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
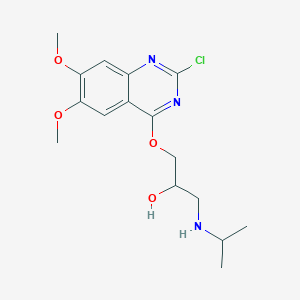
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
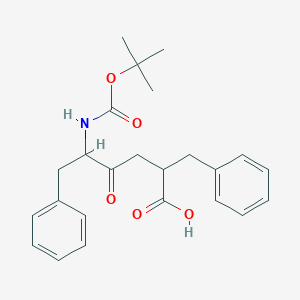
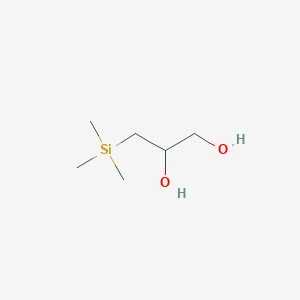
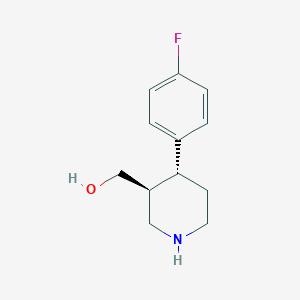
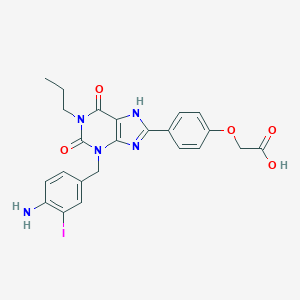
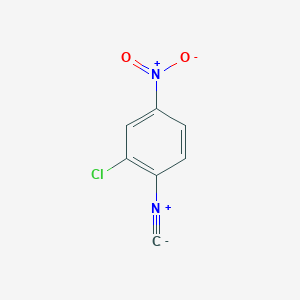
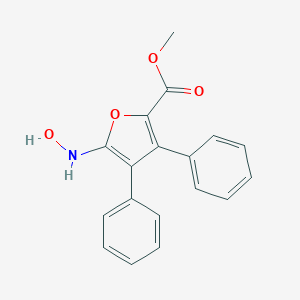
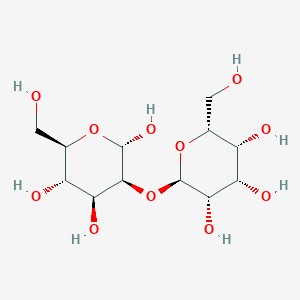
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)